Sweetness Potency of Reb C vs. Reb A: A Direct Comparison
Rebaudioside C exhibits significantly lower sweetness intensity compared to the industry standard, Rebaudioside A (Reb A). Quantitative analysis confirms that the sweetening power of Reb C is approximately 30% to 50% of that of Reb A . This key difference directly informs formulation strategies, as Reb C cannot serve as a 1:1 replacement for Reb A to achieve equivalent sweetness levels.
| Evidence Dimension | Relative Sweetness Potency |
|---|---|
| Target Compound Data | 30-50% of Reb A |
| Comparator Or Baseline | Rebaudioside A (Reb A), set as 100% baseline |
| Quantified Difference | 50-70% less sweet than Reb A |
| Conditions | Assay based on standard organoleptic/sensory evaluation of steviol glycosides |
Why This Matters
This data is essential for procurement decisions, as it defines the specific use-case for Reb C—not as a primary high-potency sweetener, but as a volume-contributing glycoside that can add bulk and modulate the taste profile of a blend without overwhelming sweetness.
